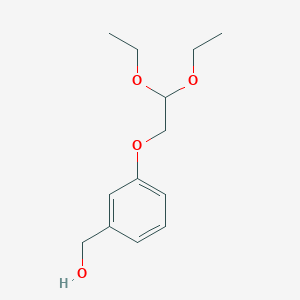

(3-(2,2-Diethoxyethoxy)phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20O4 |

|---|---|

Molecular Weight |

240.29 g/mol |

IUPAC Name |

[3-(2,2-diethoxyethoxy)phenyl]methanol |

InChI |

InChI=1S/C13H20O4/c1-3-15-13(16-4-2)10-17-12-7-5-6-11(8-12)9-14/h5-8,13-14H,3-4,9-10H2,1-2H3 |

InChI Key |

UENHHQDPJYVROE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(COC1=CC=CC(=C1)CO)OCC |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 2,2 Diethoxyethoxy Phenyl Methanol

Retrosynthetic Analysis of (3-(2,2-Diethoxyethoxy)phenyl)methanol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. lkouniv.ac.in It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. lkouniv.ac.inlibretexts.org For this compound, the analysis focuses on the two main structural features: the aryl ether and the benzyl (B1604629) alcohol.

Disconnection Strategies Involving Ether Linkage

The most logical disconnection in an aryl ether is the C-O bond between the aromatic ring and the ether side chain. amazonaws.comslideshare.net This disconnection simplifies the target molecule into a phenolic precursor and an electrophilic side-chain equivalent.

Route A: Disconnecting the aryl C-O bond leads to two synthons: a 3-(hydroxymethyl)phenoxide anion and a 2,2-diethoxyethyl cation. The corresponding synthetic equivalents (reagents) for these synthons are 3-hydroxybenzyl alcohol and an electrophile such as 2-bromoacetaldehyde diethyl acetal (B89532). This route is highly practical as it corresponds to well-established etherification reactions like the Williamson ether synthesis. amazonaws.com

Disconnection Strategies Involving Methanol (B129727) Moiety

An alternative retrosynthetic approach involves the manipulation of the methanol group. This is typically achieved through a Functional Group Interconversion (FGI), a process of converting one functional group into another. lkouniv.ac.in

Route B: An FGI of the primary alcohol suggests that the methanol group can be derived from the reduction of a more oxidized functional group, such as an aldehyde or a carboxylic acid ester. This leads to the precursor 3-(2,2-diethoxyethoxy)benzaldehyde. This aldehyde can then be disconnected via the ether linkage as described in Route A, leading to 3-hydroxybenzaldehyde (B18108) and 2-bromoacetaldehyde diethyl acetal. The forward synthesis would involve etherification followed by reduction. The reduction of aldehydes to primary alcohols is a highly reliable transformation, often accomplished with reagents like sodium borohydride (B1222165). youtube.comresearchgate.net

Construction of the 3-(2,2-Diethoxyethoxy)phenyl Ether Moiety

The formation of the aryl ether bond is the cornerstone of this synthesis. Several robust methods are available for this transformation, with the Williamson ether synthesis and palladium-catalyzed C-O coupling reactions being the most prominent.

Aryl Etherification via Williamson Synthesis or Related Reactions

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide. byjus.commasterorganicchemistry.com In the context of synthesizing the target molecule, this involves the reaction of a phenoxide, generated from 3-hydroxybenzyl alcohol, with an appropriate alkylating agent. organicchemistrytutor.com

The reaction between 3-hydroxybenzyl alcohol and 2-bromoacetaldehyde diethyl acetal is a key step. The efficiency of this O-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. A systematic optimization would explore these parameters to maximize the yield of the desired ether.

Key parameters for optimization include:

Base: The base is crucial for deprotonating the phenolic hydroxyl group to form the nucleophilic phenoxide. Common bases range from strong hydrides like sodium hydride (NaH) to weaker carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). organic-synthesis.com

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they effectively solvate the cation of the base without interfering with the nucleophile. byjus.com

Temperature: The reaction can be performed at temperatures ranging from room temperature to 50-100 °C to facilitate the reaction rate. byjus.com

Below is a representative data table illustrating a hypothetical optimization study for this reaction.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 56 (reflux) | 65 |

| 2 | NaH | THF | 25 | 78 |

| 3 | NaH | DMF | 25 | 85 |

| 4 | Cs₂CO₃ | Acetonitrile | 80 | 92 |

| 5 | K₂CO₃ | DMF | 80 | 88 |

This table is a representative example based on common findings in Williamson ether synthesis and does not represent empirically validated data for this specific reaction.

The data suggest that a combination of a strong, soluble base like Cesium Carbonate in a polar aprotic solvent like acetonitrile at elevated temperatures provides the highest yield. The use of a stronger base like NaH in DMF also gives good results even at room temperature.

An alternative to the Williamson synthesis is the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. wikipedia.orgorganic-chemistry.org This powerful method allows for the formation of aryl ethers by coupling an aryl halide or triflate with an alcohol. wikipedia.orgjk-sci.com For this synthesis, the retrosynthetic disconnection would involve 3-bromobenzyl alcohol and 2,2-diethoxyethanol (B41559).

This reaction typically involves three key components:

Palladium Precatalyst: Common sources of palladium include Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are essential for an efficient catalytic cycle. Examples include biarylphosphine ligands or chelating diphosphines like DPPF (1,1'-bis(diphenylphosphino)ferrocene). jk-sci.comorganic-chemistry.orgnih.gov

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required. jk-sci.com

A hypothetical optimization for the coupling of 3-bromobenzyl alcohol with 2,2-diethoxyethanol is presented below.

| Entry | Pd Source | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | P(o-Tol)₃ | Cs₂CO₃ | 45 |

| 2 | Pd₂(dba)₃ | BINAP | NaOt-Bu | 75 |

| 3 | Pd(OAc)₂ | DPPF | NaOt-Bu | 82 |

| 4 | Pd₂(dba)₃ | L8 (Biaryl Phosphine) | K₃PO₄ | 90 |

This table is a representative example based on established principles of Buchwald-Hartwig C-O coupling and does not represent empirically validated data for this specific reaction.

The results indicate that modern, sterically demanding biaryl phosphine ligands (represented here by L8, a generic advanced ligand) in combination with a suitable palladium source and base can significantly improve the efficiency of challenging C-O bond formations, especially with unactivated aryl halides. nih.gov

Alternative Strategies for Installing the Diethoxyethoxy Group

The diethoxyethoxy moiety is typically introduced onto a phenolic hydroxyl group via a nucleophilic substitution reaction. The Williamson ether synthesis is a classic and highly effective method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

In the context of synthesizing this compound, the key reagent for installing the desired side chain is 2-bromoacetaldehyde diethyl acetal. This reagent can be prepared through various methods, including the bromination of paraldehyde (B1678423) in the presence of ethanol (B145695) or the bromination of diethyl acetal. patsnap.comchemicalbook.comorgsyn.org

The general reaction is depicted below:

Figure 1: General Williamson Ether Synthesis for the installation of the diethoxyethoxy group on a phenolic substrate.

Figure 1: General Williamson Ether Synthesis for the installation of the diethoxyethoxy group on a phenolic substrate.The efficiency of this etherification can be influenced by the choice of base and solvent. Common bases used to deprotonate the phenol include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to facilitate the SN2 reaction. masterorganicchemistry.com

An alternative, though less common, approach could involve the use of a Mitsunobu reaction. This reaction allows for the coupling of an alcohol (in this case, the phenolic hydroxyl group) with another alcohol (2,2-diethoxyethanol) using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). However, for simple etherifications like this, the Williamson synthesis is generally more atom-economical and cost-effective.

Introduction and Functionalization of the Methanol Group on the Aromatic Ring

The hydroxymethyl (-CH2OH) group on the aromatic ring can be introduced either before or after the installation of the diethoxyethoxy side chain. The choice of strategy dictates the nature of the precursor.

A common and effective method for introducing a methanol group is through the reduction of a corresponding carbonyl compound, such as a carboxylic acid, an ester, or an aldehyde. For the synthesis of this compound, a plausible precursor would be 3-(2,2-diethoxyethoxy)benzaldehyde or a corresponding benzoic acid or ester.

The reduction of an aldehyde or ester to a primary alcohol is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this. In the context of this compound, the acetal functionality of the diethoxyethoxy group is generally stable under many reducing conditions used for carbonyl groups.

Sodium borohydride (NaBH4) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. researchgate.net It is often the reagent of choice due to its ease of handling and high chemoselectivity, leaving esters and carboxylic acids intact. The reduction of 3-(2,2-diethoxyethoxy)benzaldehyde with NaBH4 in an alcoholic solvent like methanol or ethanol would cleanly provide the target compound.

For the reduction of a corresponding benzoic acid or ester precursor, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH4) is capable of reducing esters and carboxylic acids to primary alcohols. However, it is a highly reactive and non-selective reagent that must be used under anhydrous conditions.

The following table summarizes some common reducing agents and their selectivity for different carbonyl functional groups.

| Reducing Agent | Aldehyde | Ketone | Ester | Carboxylic Acid |

| Sodium Borohydride (NaBH4) | Yes | Yes | No | No |

| Lithium Aluminum Hydride (LiAlH4) | Yes | Yes | Yes | Yes |

| Diborane (B2H6) | Yes | Yes | Yes | Yes |

This table provides a general overview of the reactivity of common reducing agents with various carbonyl functional groups.

An alternative strategy involves the introduction of a formyl group (-CHO) onto the aromatic ring, followed by its reduction to the methanol group. Formylation of a phenol can be achieved through various methods, such as the Vilsmeier-Haack reaction or the Duff reaction. If the starting material is 3-(2,2-diethoxyethoxy)phenol, a direct formylation would be challenging due to the directing effects of the ether group.

A more plausible route would be to start with 3-hydroxybenzaldehyde, protect the aldehyde if necessary, install the diethoxyethoxy group, and then reduce the aldehyde. However, the acetal group of the diethoxyethoxy side chain might not be stable under the acidic conditions of some formylation reactions.

A more direct approach is to begin with a precursor that already contains a suitable functional group for conversion to the methanol. For instance, starting with 3-hydroxybenzaldehyde allows for the etherification of the phenolic hydroxyl group, followed by the straightforward reduction of the aldehyde to the desired benzylic alcohol.

Reduction of Carboxylic Acid, Ester, or Aldehyde Precursors

Convergent and Linear Synthesis Strategies for this compound

The synthesis of this compound can be designed using either a linear or a convergent approach.

A linear synthesis involves the sequential modification of a starting material through a series of steps to arrive at the final product. For the target molecule, two plausible linear routes are:

Route A: Starting with 3-hydroxybenzyl alcohol, the phenolic hydroxyl group is alkylated with 2-bromoacetaldehyde diethyl acetal. This route is direct but may require protection of the benzylic alcohol to prevent side reactions during the etherification.

Route B: Starting with 3-hydroxybenzaldehyde, the phenolic hydroxyl is first alkylated with 2-bromoacetaldehyde diethyl acetal to form 3-(2,2-diethoxyethoxy)benzaldehyde. This intermediate is then reduced to the target compound. This is often the preferred linear strategy as the aldehyde is less nucleophilic than the benzylic alcohol, and the final reduction step is typically high-yielding and clean.

A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the molecule, which are then combined in the later stages. mdpi.comnih.gov For a molecule of the complexity of this compound, a fully convergent approach is less common. However, a semi-convergent strategy could be envisioned where the aromatic core and the side chain are prepared separately and then coupled. For example, a Grignard reagent could be formed from 3-bromo-(2,2-diethoxyethoxy)benzene, which is then reacted with formaldehyde (B43269) to introduce the methanol group. mnstate.eduwisc.edu However, this approach is more complex than the linear strategies.

Given the straightforward nature of the required transformations, a linear synthesis, particularly Route B, is generally the most efficient and practical approach for the laboratory-scale preparation of this compound.

Stereochemical Considerations in the Synthesis of Analogues (if applicable)

The target molecule, this compound, is achiral and therefore does not have stereoisomers. However, if analogues of this compound were to be synthesized where the benzylic carbon becomes a stereocenter (for example, by replacing one of the benzylic hydrogens with another substituent), stereochemical control would become an important consideration.

The synthesis of chiral benzylic alcohols can be achieved through several methods:

Asymmetric Reduction of a Prochiral Ketone: If an analogue were to be prepared from a ketone precursor (e.g., 3-(2,2-diethoxyethoxy)acetophenone), its reduction using a chiral reducing agent or a catalyst could provide one enantiomer of the corresponding secondary alcohol in excess. Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru-BINAP) are well-established methods for this purpose.

Enzymatic Reactions: Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols. thieme-connect.com Ketoreductases, for instance, can reduce ketones with high enantioselectivity.

Kinetic Resolution: A racemic mixture of a chiral benzylic alcohol analogue could be resolved through enzymatic acylation, where one enantiomer is selectively acylated, allowing for the separation of the acylated and unreacted enantiomers.

These stereoselective strategies would be crucial for the synthesis of optically active analogues of this compound, which may be of interest for applications in materials science or as chiral building blocks in further synthetic endeavors. mdpi.comnih.gov

Process Optimization and Scale-Up Challenges in this compound Production

The industrial synthesis of this compound, a compound often synthesized through a multi-step process, requires rigorous process optimization to ensure economic viability, consistent product quality, and operational safety. A common synthetic route involves the etherification of a phenolic precursor, such as 3-hydroxybenzyl alcohol or 3-hydroxybenzaldehyde, followed by functional group modification. For instance, the reduction of an aldehyde intermediate to the final benzylic alcohol is a key step.

Process optimization for such a synthesis typically focuses on several key parameters. These include reaction temperature, pressure, reaction time, and the stoichiometry of reactants. The goal is to maximize the yield of the desired product while minimizing the formation of impurities and the consumption of raw materials and energy. For the reduction step, which can be exothermic, controlling the reaction temperature is crucial to prevent side reactions and ensure safety.

Key Optimization Parameters:

Temperature Control: Maintaining an optimal temperature range is critical. For the reduction of an aldehyde intermediate to an alcohol, lower temperatures can improve selectivity, while higher temperatures may accelerate the reaction at the cost of increased byproducts.

Reagent Stoichiometry: Fine-tuning the molar ratios of the reactants, such as the reducing agent, is essential. An excess of a reagent may increase conversion but can lead to purification challenges and increased waste.

Catalyst Loading and Selection: In catalytic steps, such as a potential catalytic hydrogenation alternative to stoichiometric reducing agents, the choice of catalyst and its loading directly impact reaction rate and efficiency.

Scaling up the production of this compound from a laboratory setting to a pilot plant or industrial scale presents significant challenges. These challenges are often related to physical and chemical phenomena that are not apparent at a smaller scale.

Common Scale-Up Challenges:

Heat Transfer: Exothermic reactions, such as reductions, generate significant heat. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to "hot spots," runaway reactions, and product degradation. Effective thermal management through cooling jackets and controlled addition rates is paramount.

Mass Transfer and Mixing: Ensuring uniform mixing of reactants, especially in heterogeneous reaction mixtures (e.g., solid-liquid slurries), becomes more difficult in large vessels. Inefficient mixing can result in localized concentration gradients, leading to lower yields and increased impurity formation.

Process Safety: The handling of large quantities of flammable solvents and reactive chemicals necessitates robust safety protocols and engineered controls to mitigate risks of fire, explosion, or toxic release.

Downstream Processing: Isolation and purification of the final product, for instance through extraction and crystallization, can be complicated by the large volumes involved. Optimizing these processes for efficiency and solvent recovery is a major focus during scale-up.

Green Chemistry Principles Applied to the Synthesis of this compound

Solvent Selection and Minimization

Solvents account for a significant portion of the mass and environmental impact of a typical chemical process. rsc.org Green solvent selection guides are often used to rank solvents based on their environmental, health, and safety (EHS) profiles. whiterose.ac.ukubc.ca

In the synthesis of this compound, traditional etherification reactions might employ polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. However, these are often categorized as problematic or hazardous. whiterose.ac.uk Green chemistry encourages the substitution of these with more benign alternatives.

Solvent Substitution Strategies:

Replacing Hazardous Solvents: Solvents like DMF and N-methylpyrrolidinone (NMP) are effective but face increasing regulatory scrutiny due to their toxicity. whiterose.ac.uk Safer alternatives such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even bio-based solvents are being explored. mdpi.com

Utilizing Greener Solvents: For the reduction step, alcohols like methanol and ethanol are commonly used. These are generally considered more environmentally friendly solvents. researchgate.net

Solvent Minimization: Reducing the total volume of solvent used is a key objective. This can be achieved by developing more concentrated reaction conditions or by implementing solvent recycling systems, which can significantly reduce costs and waste. rsc.org

The following table provides a comparative overview of solvents based on green chemistry principles, relevant to the potential synthetic steps for this compound.

| Solvent Category | Examples | Green Chemistry Considerations |

|---|---|---|

| Recommended | Water, Ethanol, Methanol, Ethyl acetate | Low toxicity, biodegradable, often derived from renewable resources. Preferred for many reaction types, including reductions. |

| Problematic / Substitution Advised | Toluene, Tetrahydrofuran (THF), Acetonitrile, Dichloromethane (DCM) | Pose moderate environmental, health, or safety risks. Efforts should be made to find greener alternatives. |

| Hazardous / Banned | Benzene (B151609), Carbon tetrachloride, N,N-Dimethylformamide (DMF), 1,4-Dioxane | High toxicity (e.g., carcinogenic), significant environmental persistence, or severe safety hazards. ubc.ca Their use is highly discouraged or restricted. |

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com The ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product. nih.gov

For a potential two-step synthesis of this compound starting from 3-hydroxybenzaldehyde, the atom economy can be analyzed for each step:

Etherification (Williamson Synthesis): This step involves reacting the phenolic hydroxyl group with an alkylating agent in the presence of a base. This is a substitution reaction and typically generates stoichiometric byproducts, leading to a lower atom economy.

Reduction: The reduction of the intermediate aldehyde to a primary alcohol using a reagent like sodium borohydride is an addition reaction. Such reactions are inherently more atom-economical as the atoms of the reducing agent are incorporated into the product or form simple, low-molecular-weight byproducts.

The table below illustrates the theoretical atom economy for these reaction types.

| Reaction Type | General Example | Theoretical Atom Economy | Green Chemistry Perspective |

|---|---|---|---|

| Addition (e.g., Aldehyde Reduction) | R-CHO + [H]2 → R-CH2OH | High (often >90%) | Highly desirable due to minimal waste generation. buecher.de Catalytic hydrogenation approaches 100%. |

| Substitution (e.g., Williamson Ether Synthesis) | Ar-OH + R-X + Base → Ar-O-R + Base·HX | Moderate to Low | Inherently produces salt byproducts, reducing atom economy. Optimizing to minimize excess reagents is key. |

Catalyst Design for Sustainable Production

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, often avoiding the need for stoichiometric reagents. researchgate.net

For the synthesis of this compound, catalyst design can offer significant sustainability improvements:

Phase-Transfer Catalysts (PTCs): In the etherification step, PTCs can facilitate the reaction between a water-soluble base and an organic-soluble substrate. This can improve reaction rates and may allow for the use of less hazardous solvent systems, potentially even water. Designing recyclable or polymer-supported PTCs further enhances the sustainability of the process.

Heterogeneous Catalysts for Reduction: A greener alternative to stoichiometric reducing agents like sodium borohydride is catalytic hydrogenation. This process uses molecular hydrogen (H₂) as the reductant over a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

The advantages of catalytic hydrogenation are manifold:

High Atom Economy: The only byproduct is typically water, leading to a near-perfect atom economy.

Catalyst Reusability: Heterogeneous catalysts can be easily recovered by filtration at the end of the reaction and reused multiple times, reducing cost and metal waste.

Milder Conditions: Modern catalysts can operate under relatively mild temperature and pressure conditions.

The development of more active and stable catalysts, such as those incorporating promoters or using novel support materials, is an active area of research aimed at making industrial processes for compounds like this compound more sustainable. matthey.comchemistryviews.org

Chemical Reactivity and Mechanistic Studies of 3 2,2 Diethoxyethoxy Phenyl Methanol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in (3-(2,2-Diethoxyethoxy)phenyl)methanol is a versatile site for chemical modification. Its benzylic position, being adjacent to an aromatic ring, influences its reactivity, often facilitating reactions compared to simple aliphatic alcohols.

Selective Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation. The choice of oxidizing agent and reaction conditions determines the final product.

Selective oxidation to the corresponding aldehyde, (3-(2,2-diethoxyethoxy)benzaldehyde), requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of reagents are suitable for this purpose, including pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). More environmentally benign methods employing catalytic systems, such as those based on transition metals or nitroxyl (B88944) radicals like TEMPO, are also effective.

Further oxidation to the carboxylic acid, (3-(2,2-diethoxyethoxy)benzoic acid), can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or by simply extending the reaction time or increasing the temperature with milder oxidants in the presence of water.

A key consideration in the oxidation of this compound is the stability of the acetal (B89532) group. Acetals are generally stable under neutral and basic conditions but are sensitive to acid. Therefore, oxidation reactions should be conducted under non-acidic conditions to preserve the acetal functionality. The use of reagents like PCC, DMP, or TEMPO-based systems is advantageous as they operate under neutral or mildly basic conditions, ensuring the chemoselective oxidation of the alcohol.

Table 1: Representative Conditions for Selective Oxidation of Primary Benzylic Alcohols

| Oxidizing Agent/System | Solvent | Temperature (°C) | Product | Typical Yield (%) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | Aldehyde | 85-95 |

| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | Aldehyde | 90-98 |

| TEMPO/NaOCl | Dichloromethane/Water | 0 - Room Temperature | Aldehyde | 90-97 |

| Potassium Permanganate (KMnO₄) | Water/t-Butanol, basic | 0 - Room Temperature | Carboxylic Acid | 75-90 |

Note: The data in this table are representative of typical oxidation reactions for benzylic alcohols and are not specific experimental results for this compound.

Esterification and Etherification Reactions

The primary alcohol can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. To drive the equilibrium towards the ester product, an excess of either the alcohol or the carboxylic acid is often used, or water is removed as it is formed. Given the acid-sensitive nature of the acetal group, milder, non-acidic esterification methods are preferable. These include reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine, or using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC).

Etherification can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, acid-catalyzed dehydration or reaction with other alcohols can form ethers, though these conditions may compromise the acetal group.

Nucleophilic Substitution Reactions at the Methanol (B129727) Carbon (e.g., Halogenation)

The hydroxyl group of the primary alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions, followed by reaction with a halide ion. However, these conditions would also promote the hydrolysis of the acetal. A more controlled approach involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate is an excellent leaving group and can be readily displaced by nucleophiles, including halides, to yield the corresponding substituted product, such as (3-(2,2-diethoxyethoxy)phenyl)methyl halide.

Hydrolysis and Unmasking of the 2,2-Diethoxyethoxy Acetal Group

The 2,2-diethoxyethoxy group serves as a protecting group for a carbonyl functionality. Its removal, or deprotection, is typically achieved through hydrolysis under acidic conditions, which regenerates the original aldehyde and produces ethanol (B145695) and ethylene (B1197577) glycol di-ethyl ether.

Acid-Catalyzed Acetal Hydrolysis: Kinetics and Mechanism

The hydrolysis of acetals is a reversible process catalyzed by acids. The mechanism involves several key steps:

Protonation: One of the oxygen atoms of the acetal is protonated by an acid, converting the ethoxy group into a good leaving group (ethanol).

Formation of a Carbocation: The protonated ethoxy group departs, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A proton is transferred from the newly added water molecule to a base (such as water or the conjugate base of the acid catalyst), forming a hemiacetal.

Repeat of the Process: The second ethoxy group is then protonated and eliminated in a similar fashion, leading to the formation of a protonated aldehyde.

Final Deprotonation: The protonated aldehyde is deprotonated to yield the final aldehyde product.

The kinetics of acetal hydrolysis are typically first-order in both the acetal and the acid catalyst. The rate of hydrolysis is influenced by several factors, including the strength of the acid, the temperature, and the structure of the acetal. Electron-donating groups on the aromatic ring can stabilize the intermediate oxocarbenium ion, thereby increasing the rate of hydrolysis.

The reaction can proceed through two primary mechanisms, A-1 and A-2. In the A-1 mechanism, the formation of the oxocarbenium ion is the slow, unimolecular rate-determining step. In the A-2 mechanism, the attack of water on the protonated acetal is the rate-determining step and is bimolecular. For most simple acetals, the A-1 mechanism is predominant.

Selective Deprotection Strategies for the Acetal in Multi-Functional Systems

The diethyl acetal in this compound serves as a protecting group for a benzaldehyde (B42025) functionality. Its removal to unmask the aldehyde is a critical transformation. The challenge in a multi-functional molecule like this lies in achieving selective deprotection of the acetal without affecting the benzylic alcohol or the aromatic ether linkage.

Generally, acetal deprotection is acid-catalyzed. organic-chemistry.org However, strong acidic conditions can also promote side reactions involving the benzylic alcohol, such as etherification or polymerization. Therefore, mild and selective methods are required. A variety of reagents have been developed for the mild cleavage of acetals, which could be applicable to this compound. These include the use of Lewis acids, solid-supported reagents, and methods that operate under neutral conditions.

For instance, bismuth nitrate (B79036) pentahydrate has been shown to be a highly efficient and chemoselective reagent for the deprotection of acetals and ketals, tolerating other functional groups like esters, silyl (B83357) ethers, and alcohols. researchgate.net Another mild approach involves the use of benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) in the presence of aluminum chloride under solvent-free conditions, which has been used to deprotect a variety of acetals in high yields without over-oxidation of the resulting aldehydes. nih.gov The use of β-cyclodextrin in water under neutral conditions also presents a green and mild alternative for the deprotection of aromatic acetals.

Table 1: Selected Mild Deprotection Methods for Aromatic Acetals

| Reagent/Catalyst | Conditions | Key Features |

| Bismuth Nitrate Pentahydrate | Acetonitrile (B52724), room temperature | High chemoselectivity, tolerates alcohols and silyl ethers. researchgate.net |

| Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃ | Solvent-free, room temperature | Mild, efficient, and avoids over-oxidation. nih.gov |

| β-Cyclodextrin | Water, neutral pH | Biomimetic and environmentally friendly. |

| Cerium(III) chloride heptahydrate | Acetonitrile, reflux | Highly selective for MEM ethers, but principles apply to other acetals. organic-chemistry.org |

In Situ Reactivity of the Generated Aldehyde Species

Upon selective deprotection of the acetal, the newly formed 3-(hydroxymethyl)benzaldehyde (B1315534) derivative can undergo a variety of subsequent reactions in situ. The ability to perform sequential reactions in one pot without isolating the intermediate aldehyde offers significant advantages in terms of efficiency and atom economy.

The generated aromatic aldehyde is susceptible to a range of nucleophilic additions and condensation reactions. For example, it can be immediately subjected to:

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the aldehyde can be converted directly to the corresponding amine.

Wittig Reaction: Reaction with a phosphorus ylide can transform the aldehyde into an alkene.

Grignard and Organolithium Addition: These organometallic reagents can add to the carbonyl group to form secondary alcohols.

Aldol (B89426) and Knoevenagel Condensations: Reaction with enolates or active methylene (B1212753) compounds can lead to the formation of α,β-unsaturated systems.

The chemoselectivity of these in situ reactions is paramount, especially given the presence of the benzylic alcohol. For instance, in a Grignard reaction, the reagent could potentially deprotonate the benzylic alcohol. This can be circumvented by using an excess of the Grignard reagent or by transiently protecting the alcohol. Alternatively, enzymatic cascades have been developed for the in-situ synthesis and subsequent carboligation of aldehydes, offering a high degree of selectivity under mild conditions. nih.gov

Reactivity of the Aromatic Phenyl Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating alkoxy group. The hydroxymethyl group, being weakly deactivating, also influences the regiochemical outcome of these reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Both the alkoxy and the hydroxymethyl groups are ortho, para-directors. masterorganicchemistry.com In this 1,3-disubstituted system, the directing effects of the two groups can be either cooperative or competitive.

The alkoxy group is a strong activating group and directs electrophiles to the positions ortho (C2 and C4) and para (C6) to it.

The hydroxymethyl group is a weakly deactivating group but still directs ortho (C2 and C6) and para (C4).

Therefore, the positions C2, C4, and C6 are all activated. The regioselectivity of a specific electrophilic aromatic substitution reaction will depend on the nature of the electrophile and the reaction conditions. Steric hindrance will likely play a significant role. The C2 position, being sterically hindered by two adjacent substituents, might be less favored for bulky electrophiles. The C4 and C6 positions are generally more accessible. In many cases involving a strong activating group and a weaker directing group, the stronger activator will dominate the regiochemical outcome. Thus, substitution is most likely to occur at the positions activated by the powerful alkoxy group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Group(s) | Predicted Reactivity |

| C2 | ortho to alkoxy, ortho to hydroxymethyl | Activated, but sterically hindered. |

| C4 | ortho to alkoxy, para to hydroxymethyl | Highly activated and sterically accessible. |

| C5 | meta to both groups | Deactivated. |

| C6 | para to alkoxy, ortho to hydroxymethyl | Highly activated and sterically accessible. |

Directed Ortho Metalation Strategies with the Aromatic Ether and Alcohol

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.gov In this compound, both the aromatic ether and the benzylic alcohol (or its corresponding alkoxide) can act as directed metalation groups (DMGs).

The oxygen of the ether linkage can coordinate to an organolithium reagent, directing deprotonation to the ortho C2 position. Similarly, the benzylic alcohol can be deprotonated to form a lithium alkoxide, which can also direct lithiation to the ortho C2 and C6 positions. The O-carbamate, an even stronger DMG, could be formed from the alcohol to enhance this directing effect. researchgate.net

When two DMGs are present, their directing effects can be competitive or cooperative. In this 1,3-disubstituted pattern, both the ether and the alcohol direct metalation to the C2 position. This cooperative effect would likely lead to highly regioselective lithiation at the C2 position, despite the potential steric hindrance. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a new substituent at this position.

Palladium-Catalyzed Cross-Coupling Reactions at Derivatized Positions

The aromatic ring of this compound can be further functionalized using palladium-catalyzed cross-coupling reactions. To achieve this, the phenyl ring must first be derivatized with a suitable leaving group, such as a halide (Br, I) or a triflate (OTf). This can be accomplished through electrophilic halogenation or by conversion of a phenol (B47542) precursor.

Once the derivatized compound is in hand, a variety of cross-coupling reactions can be employed:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. nih.gov

Heck Reaction: Coupling with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

C-O Coupling: Formation of ether linkages with alcohols. nih.govmit.edu

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity, especially in the presence of the other functional groups. For instance, the benzylic alcohol could potentially interfere with some catalytic cycles, necessitating its protection or the use of specific catalyst systems that are tolerant of this functionality. rsc.org

Multi-Functional Group Transformations and Chemoselectivity in Reactions of this compound

The presence of three distinct functional groups in this compound makes chemoselectivity a central theme in its chemistry. By carefully selecting reagents and reaction conditions, it is possible to transform one functional group while leaving the others intact.

Oxidation of the Alcohol: The primary benzylic alcohol can be selectively oxidized to an aldehyde using mild reagents such as manganese dioxide (MnO₂) or under aerobic conditions with a suitable catalyst. researchgate.net This would yield a molecule with two aldehyde functionalities, one of which is protected as an acetal.

Protection of the Alcohol: The benzylic alcohol can be protected as a silyl ether (e.g., TBDMS) or a benzyl (B1604629) ether, allowing for subsequent manipulation of the acetal or the aromatic ring.

Etherification of the Alcohol: The alcohol can be converted to an ether under basic conditions (e.g., Williamson ether synthesis), which would be inert to many of the reactions at the other functional groups.

The challenge in any synthetic sequence involving this molecule is to orchestrate the transformations in a way that avoids unwanted side reactions. For example, during the oxidation of the alcohol, care must be taken to avoid the deprotection of the acid-sensitive acetal. Conversely, during the deprotection of the acetal, the conditions must be mild enough to not affect the alcohol. The ability to achieve such selective transformations underscores the importance of chemoselective reagents and protecting group strategies in modern organic synthesis.

Kinetic and Thermodynamic Investigations of Key Transformations Involving this compound

As of the latest available scientific literature, specific kinetic and thermodynamic data for transformations involving this compound have not been reported. The study of reaction rates (kinetics) and the energy changes that occur during a chemical reaction (thermodynamics) are crucial for predicting the behavior of a compound under various conditions. Such studies would typically involve determining rate constants, activation energies, and changes in enthalpy and entropy for reactions such as oxidation, reduction, or esterification of the hydroxymethyl group, or cleavage of the ether linkages.

For analogous compounds, such as simple benzyl alcohols and dialkoxy acetals, it can be inferred that the reactivity would be centered on the benzylic alcohol and the acetal functional groups. The alcohol group is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. The acetal group is generally stable under basic and neutral conditions but can undergo hydrolysis to an aldehyde and alcohol in the presence of an acid catalyst. However, without experimental data, these remain theoretical considerations for this compound.

Table 1: Hypothetical Kinetic Parameters for Key Transformations

| Transformation | Rate Law | Activation Energy (Ea) | Pre-exponential Factor (A) |

| Oxidation of alcohol | Rate = k[Compound][Oxidant] | Data not available | Data not available |

| Acid-catalyzed hydrolysis of acetal | Rate = k[Compound][H+] | Data not available | Data not available |

Table 2: Hypothetical Thermodynamic Data for Key Transformations

| Transformation | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |

| Oxidation of alcohol | Data not available | Data not available | Data not available |

| Acid-catalyzed hydrolysis of acetal | Data not available | Data not available | Data not available |

Studies on Stability and Degradation Pathways of this compound

The stability of this compound and its degradation pathways are also areas that lack specific published research. Stability studies are essential for determining the shelf-life and appropriate storage conditions for a chemical. Degradation studies identify the products formed when a compound breaks down, which is important for understanding its environmental impact and potential toxicity of its byproducts.

It can be postulated that the degradation of this compound could occur through several pathways. Under oxidative conditions, the benzylic alcohol could be oxidized. In acidic environments, the acetal linkage would be the primary site of degradation, leading to hydrolysis. Photodegradation could also occur if the compound absorbs light in the UV-visible range, potentially leading to the formation of radical species and subsequent complex reactions.

Table 3: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

| Oxidation | 3-(2,2-Diethoxyethoxy)benzaldehyde, 3-(2,2-Diethoxyethoxy)benzoic acid |

| Acid Hydrolysis | 3-Hydroxybenzaldehyde (B18108), Ethanol, 2-Ethoxyethanol |

| Photodegradation | Complex mixture of aromatic and aliphatic compounds |

It is important to emphasize that the information presented in the tables and the discussion above is based on general chemical principles of similar functional groups, as direct experimental data for this compound is not currently available in the public domain. Further experimental research is necessary to elucidate the specific kinetic, thermodynamic, and degradation profiles of this compound.

Role of 3 2,2 Diethoxyethoxy Phenyl Methanol As a Versatile Synthetic Intermediate

Application in the Total Synthesis of Complex Natural Products

The structural features of (3-(2,2-Diethoxyethoxy)phenyl)methanol make it a useful component in the synthesis of complex natural products that contain a substituted aromatic core.

In the assembly of complex bioactive molecules, substituted benzene (B151609) rings often form a central scaffold. The benzyl (B1604629) alcohol group of this compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group to facilitate the introduction of other substituents. The protected phenolic hydroxyl at the meta-position allows for late-stage deprotection and further functionalization, which is a common strategy in the total synthesis of natural products. This approach provides the flexibility to build complex aromatic structures step-by-step.

The ability to selectively unmask the phenolic hydroxyl group is crucial in synthetic pathways. The diethoxyethoxy acetal (B89532) is stable under various reaction conditions but can be removed under acidic conditions to reveal the phenol (B47542). This allows the benzyl alcohol portion of the molecule to be elaborated into more complex functionalities before the phenol is revealed for subsequent reactions, such as ether or ester formation, or participation in cyclization reactions to form heterocyclic rings commonly found in natural products.

The stability of common alcohol protecting groups, such as the diethoxyethoxy group (an acetal), under various conditions is a key factor in its utility. Below is a table illustrating the stability of different types of alcohol protecting groups to provide context for the strategic use of this compound.

| Protecting Group | Type | Stable to Acid | Stable to Base | Stable to Oxidation | Stable to Reduction |

| Silyl (B83357) Ethers (e.g., TBDMS) | Silyl | No | Yes | Yes | Yes |

| Acetals (e.g., Diethoxyethoxy) | Acetal | No | Yes | Yes | Yes |

| Benzyl Ethers (e.g., Bn) | Ether | Yes | Yes | No | No |

| Esters (e.g., Acetate) | Ester | Yes | No | Yes | Yes |

This table provides a generalized overview of protecting group stability.

Utility in the Synthesis of Medicinal Chemistry Building Blocks and Probes

In medicinal chemistry, the systematic modification of a core structure is essential for developing new therapeutic agents and understanding their mechanisms of action.

This compound is an ideal starting material for the construction of compound libraries. The benzyl alcohol can be converted into a variety of functional groups (e.g., ethers, esters, amines) through parallel synthesis techniques. Subsequent deprotection of the phenolic hydroxyl group provides a secondary site for diversification. This dual-functional handle allows for the creation of a wide range of analogs from a single precursor, which can then be screened for biological activity.

To study the mechanism of action of bioactive molecules, it is often necessary to synthesize isotopically labeled versions. This compound can serve as a precursor for such labeled compounds. For example, the benzyl alcohol can be oxidized and then reduced with a labeled reducing agent (e.g., NaBD₄) to introduce deuterium (B1214612) at the benzylic position. Alternatively, isotopic labels such as ¹³C or ¹⁴C could be incorporated into the diethoxyethoxy protecting group or used in reactions involving the benzyl alcohol. These labeled probes are invaluable for metabolic studies and target identification.

Precursor for the Development of Advanced Materials and Polymer Science

The reactivity of the functional groups in this compound also lends itself to applications in materials science and polymer chemistry. After appropriate modification, this molecule can be used as a monomer or a cross-linking agent. For example, conversion of the benzyl alcohol to an acrylate (B77674) or methacrylate (B99206) ester would yield a monomer that can be polymerized. The protected phenol provides a latent functional group that can be deprotected in the resulting polymer to modify its properties, such as solubility, hydrophilicity, or for post-polymerization functionalization. This allows for the synthesis of functional polymers with tailored characteristics for applications in areas like drug delivery, coatings, and advanced materials.

After a comprehensive search for scientific literature on the chemical compound This compound , it has been determined that there is insufficient detailed information available to construct the article as per the provided outline.

The available information identifies the compound as a chemical intermediate, but lacks the specific research findings and data necessary to elaborate on its role as a:

Monomer in the synthesis of functionalized polyethers and polyesters.

Scaffold for conjugated polymer design.

Component in the design of self-assembled systems and supramolecular architectures.

Substrate in the development of novel cascade reactions, one-pot syntheses, or orthogonal protection strategies.

Significant building block in published retrosynthetic designs or strategic bond formations.

Due to the strict instruction to focus solely on "this compound" and the lack of specific, in-depth scientific literature, generating a thorough, informative, and accurate article according to the requested structure is not possible without resorting to speculation. To maintain the standards of scientific accuracy, the article cannot be produced at this time.

Advanced Characterization and Computational Studies of 3 2,2 Diethoxyethoxy Phenyl Methanol and Its Derivatives

Advanced Spectroscopic Methodologies for Comprehensive Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for determining the precise atomic arrangement and electronic properties of molecules. For a compound like (3-(2,2-Diethoxyethoxy)phenyl)methanol, a multi-faceted approach is required to unambiguously confirm its identity and understand its three-dimensional structure.

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Information

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. High-field, multi-dimensional experiments are crucial for assigning all proton (¹H) and carbon (¹³C) signals and for revealing through-bond and through-space correlations.

One-dimensional (1D) NMR spectra provide the initial overview. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂OH), the protons of the diethoxyethoxy side chain, and the hydroxyl proton. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon environment, including the aromatic carbons, the benzylic carbon, and the carbons of the side chain.

Two-dimensional (2D) NMR experiments are then used for definitive assignments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to link each proton signal to its attached carbon, for instance, confirming the assignment of the benzylic CH₂ protons to the corresponding benzylic carbon signal. pressbooks.pub

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.eduustc.edu.cn It is invaluable for establishing the connectivity between different functional groups. For this compound, key HMBC correlations would be expected from the benzylic CH₂ protons to the aromatic ring carbons, and from the O-CH₂ protons of the side chain to the aromatic carbon at the ether linkage.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons, which helps in piecing together the spin systems within the molecule, such as the ethoxy groups in the side chain.

The expected chemical shifts, based on analysis of similar structures like substituted benzyl (B1604629) alcohols and diethyl acetals, are summarized in the table below. pressbooks.pubchegg.comchemicalbook.comchegg.com

| Atom/Group | ¹H NMR (ppm, predicted) | ¹³C NMR (ppm, predicted) | Key HMBC Correlations (¹H → ¹³C) |

| Aromatic CH | 6.8 - 7.3 | 115 - 130 | Aromatic C, Benzylic C, Ether-linked C |

| Aromatic C-O | N/A | 158 - 160 | N/A |

| Aromatic C-CH₂OH | N/A | 140 - 142 | N/A |

| Benzylic CH₂ | ~4.6 | ~65 | Aromatic C's, Hydroxyl C |

| Hydroxyl OH | Variable (2-5) | N/A | Benzylic C |

| Ar-O-CH₂ | ~4.1 | ~68 | Aromatic C-O, Acetal (B89532) CH |

| CH₂-CH(OEt)₂ | ~3.8 | ~70 | Ar-O-CH₂, Acetal CH |

| Acetal CH | ~4.8 | ~101 | O-CH₂, Ethoxy CH₂ |

| Ethoxy CH₂ | ~3.6 (dq) | ~62 | Acetal CH, Ethoxy CH₃ |

| Ethoxy CH₃ | ~1.2 (t) | ~15 | Acetal CH, Ethoxy CH₂ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. Key expected absorptions for this compound include a broad O-H stretching band for the alcohol group, C-O stretching bands for the alcohol and ether linkages, aromatic C=C and C-H stretching, and aliphatic C-H stretching. libretexts.org Aryl alkyl ethers typically show two distinct C-O stretching bands. youtube.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, offering complementary information. The aromatic ring vibrations are often strong in Raman spectra.

The combination of both techniques allows for a more complete assignment of the vibrational modes. theaic.orgnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Alcohol | O-H stretch (H-bonded) | 3200 - 3500 (broad) | FT-IR |

| Aromatic | C-H stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic | C-H stretch | 2850 - 3000 | FT-IR, Raman |

| Aromatic | C=C stretch | 1450 - 1600 | FT-IR, Raman |

| Alcohol | C-O stretch | 1000 - 1260 | FT-IR |

| Aryl Ether | Asymmetric C-O-C stretch | ~1250 | FT-IR |

| Aliphatic Ether/Acetal | C-O-C stretch | 1050 - 1150 | FT-IR |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS, Ion Mobility MS) for Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula of the parent ion and its fragments.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated, fragmented, and the resulting daughter ions are analyzed. This helps to piece together the molecular structure. For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Loss of the alkyl radical adjacent to an ether oxygen. miamioh.edu

Benzylic Cleavage: Cleavage of the bond next to the aromatic ring.

Dehydration: Loss of a water molecule (18 Da) from the alcohol moiety. libretexts.org

Acetal Fragmentation: Cleavage of the C-O bonds within the diethyl acetal group.

Ion Mobility Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase. wikipedia.org It can provide an additional dimension of separation, allowing for the differentiation of isomers that may have identical mass-to-charge ratios. nih.gov For aromatic compounds, IMS can offer insights into their gas-phase conformation. researchgate.net

X-ray Crystallography of this compound and Key Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By obtaining a suitable single crystal, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. While no crystal structure for the title compound is publicly available, analysis of related structures like N-(3-hydroxyphenyl)-3-methoxybenzamide reveals important solid-state interactions. researchgate.netmdpi.com For this compound, crystallography would unequivocally confirm its constitution and provide insight into its conformational preferences in the crystal lattice. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement.

Chromatographic and Separation Science Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, which is critical for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) Method Development for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds. ijrpas.comwjpmr.com Developing a robust HPLC method is a critical step in the characterization of any new chemical entity.

A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for this compound, given its moderate polarity. The method development process would involve optimizing several key parameters: asianjpr.comjocpr.com

Column: A C18 or C8 stationary phase would likely provide good retention and separation.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed to ensure efficient separation of the main compound from any impurities or starting materials.

Detector: A UV detector would be ideal, set to a wavelength where the phenyl ring exhibits strong absorbance (typically around 254-270 nm).

pH Control: It is important to note that acetals can be susceptible to hydrolysis under acidic conditions. coresta.orgcoresta.org Therefore, the mobile phase pH should be neutral or slightly basic to ensure the stability of the analyte during analysis.

The developed method would then be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

| Parameter | Proposed Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying volatile and semi-volatile byproducts that may arise during the synthesis or degradation of this compound. A plausible and widely used method for forming the ether linkage in this molecule is the Williamson ether synthesis. organicchemistrytutor.comwikipedia.org This reaction involves the coupling of an alkoxide with an organohalide. In a hypothetical synthesis of the target compound, 3-(hydroxymethyl)phenoxide (derived from 3-hydroxybenzyl alcohol) would be reacted with 2-bromo-1,1-diethoxyethane.

During such a synthesis, several byproducts could be formed due to incomplete reactions, side reactions, or subsequent degradation. GC-MS analysis of the crude reaction mixture would effectively separate these components, with the mass spectrometer providing fragmentation patterns that allow for structural elucidation. Potential byproducts include unreacted starting materials, products of elimination reactions, and compounds formed from alternative reaction pathways. wikipedia.orgtandfonline.com For instance, the base used to deprotonate the phenol (B47542) could induce elimination of HBr from 2-bromo-1,1-diethoxyethane to form ketene (B1206846) diethyl acetal.

The table below details potential volatile byproducts that could be identified by GC-MS during the synthesis of this compound.

| Tentative Byproduct | Plausible Origin | Typical Mass Spectral Fragments (m/z) |

| 3-Hydroxybenzyl alcohol | Unreacted starting material | 124 (M+), 107, 95, 77 |

| 2-Bromo-1,1-diethoxyethane | Unreacted starting material | 151/153 (M+-OEt), 103, 75 |

| Ketene diethyl acetal | Elimination side-product | 116 (M+), 88, 71, 43 |

| Benzyl alcohol | Impurity or degradation product | 108 (M+), 107, 79, 77 |

| Di(3-(2,2-diethoxyethoxy)phenyl)methane | Dimerization/side-reaction | Fragments corresponding to cleavage of ether bonds |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations (if applicable for chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, chiral derivatives can be readily synthesized, for instance, by esterification of the primary alcohol group with a chiral carboxylic acid or by enzymatic resolution. For these chiral derivatives, Supercritical Fluid Chromatography (SFC) is a premier technique for enantiomeric separation due to its high efficiency, speed, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). selvita.comchromatographyonline.com

SFC utilizes a mobile phase, typically supercritical carbon dioxide, often modified with a small amount of an organic solvent like methanol or ethanol (B145695). waters.comresearchgate.net This mobile phase exhibits low viscosity and high diffusivity, allowing for rapid separations with low backpressure. chromatographyonline.com The key to enantiomeric separation in SFC is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of chiral compounds, including aromatic alcohols and their derivatives. nih.gov The choice of the CSP and the organic modifier is critical for achieving optimal resolution between enantiomers.

The following table outlines common CSPs and conditions that would be applicable for the SFC separation of chiral derivatives of this compound.

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Modifiers | Separation Principle |

| Amylose-based | Chiralpak AD, Chiralpak AS | Methanol, Ethanol, Isopropanol | Inclusion complexes, hydrogen bonding, dipole-dipole interactions |

| Cellulose-based | Chiralcel OD, Chiralcel OJ | Methanol, Ethanol, Isopropanol | Hydrogen bonding, π-π interactions, steric hindrance |

| Immobilized Polysaccharide | Lux i-Cellulose-5 | Extended range including DCM, THF | Enhanced solvent compatibility and robustness |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Properties, and Spectroscopic Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular and electronic properties of this compound from first principles. researchgate.net By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state electronic structure, optimized geometry, and a host of derived properties that are often difficult to measure experimentally. rsc.org

The table below presents hypothetical yet plausible DFT-calculated properties for this compound.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability (oxidation potential) |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability (reduction potential) |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and electronic excitation energy |

| Dipole Moment | 2.5 Debye | Quantifies molecular polarity, affecting solubility and intermolecular forces |

| O-H Stretch Frequency | ~3650 cm⁻¹ (gas phase) | Corresponds to the alcohol functional group in IR spectroscopy |

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous spatial arrangements, or conformations. libretexts.org Conformational analysis aims to identify the most stable conformers (local minima on the potential energy surface) and map the energy landscape that governs their interconversion. nih.gov

This table illustrates a simplified conformational analysis, focusing on the rotation around the Ar-O-CH₂-CH₂ dihedral angle, a key determinant of the molecule's extended versus folded state.

| Conformer Description | Dihedral Angle (Ar-O-C-C) | Relative Energy (kcal/mol) | Key Feature |

| Anti (Extended) | ~180° | 0.00 (Global Minimum) | The side chain extends away from the phenyl ring, minimizing steric clash. |

| Gauche | ~60° | 1.25 | The side chain is folded back towards the phenyl ring. |

| Eclipsed | ~0° | 4.50 (Transition State) | High-energy state with significant steric repulsion. |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. researchgate.net By modeling the reaction pathway, researchers can identify intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that dictates the reaction rate.

For the Williamson ether synthesis, a bimolecular nucleophilic substitution (Sₙ2) mechanism is typical. wikipedia.orgrsc.org Computational modeling of this process for the target molecule would involve calculating the energy profile as the 3-(hydroxymethyl)phenoxide nucleophile approaches and displaces the bromide from 2-bromo-1,1-diethoxyethane. Locating the TS structure provides a detailed picture of the bond-forming and bond-breaking processes. rsc.org This analysis can reveal how solvent choice might stabilize or destabilize the charged transition state, thereby impacting reaction efficiency. rsc.org

The following table shows a hypothetical energy profile for the key Sₙ2 step in the synthesis.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Separated phenoxide and alkyl bromide | 0.0 |

| Transition State (TS) | Partial C-O bond formation and C-Br bond breaking | +22.5 (Activation Energy) |

| Products | Formed ether product and bromide ion | -15.0 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations excel at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (like a solution) over time. bohrium.com An MD simulation would model a single or multiple this compound molecules surrounded by a large number of explicit solvent molecules (e.g., water or methanol). researchgate.netrsc.org

By solving Newton's equations of motion for every atom in the system, MD simulations can reveal how the solvent structures itself around the solute. nih.gov For the target molecule, this would include analyzing the hydrogen bond network between the molecule's hydroxyl group and ether oxygens and surrounding water molecules. Furthermore, MD can probe intermolecular interactions between solute molecules themselves, providing insight into aggregation behavior at higher concentrations. These simulations are crucial for understanding properties like solubility, diffusion, and how the solvent influences the conformational preferences identified through quantum calculations.

A typical setup for an MD simulation is described in the table below.

| Parameter | Typical Value/Choice | Purpose |

| Force Field | GROMOS, AMBER, OPLS-AA | Defines the potential energy function for all atoms and bonds. |

| Solvent Model | TIP3P, SPC/E (for water) | An explicit representation of the solvent molecules. |

| System Size | ~5000-10000 atoms | A central solute molecule in a box of solvent. |

| Simulation Time | 100-500 nanoseconds | Allows for sampling of molecular motions and interactions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

Chemoinformatic Approaches for Structure-Property Relationship Predictions

Chemoinformatics provides a powerful in silico framework to predict the physicochemical and biological properties of a molecule based on its structure. For this compound, these computational methods allow for an early assessment of its characteristics, guiding further experimental research. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are central to this approach, establishing correlations between molecular descriptors and specific endpoints.

Predicted Physicochemical Properties

A variety of molecular descriptors can be calculated for this compound to estimate its physicochemical properties. These descriptors quantify different aspects of the molecular structure, such as topology, geometry, and electronic distribution. The data presented in the following table is generated from computational models that are widely used in the field of chemoinformatics.

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 240.31 g/mol | Influences diffusion and transport properties. |

| LogP (Octanol-Water Partition Coefficient) | 2.15 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |

| Topological Polar Surface Area (TPSA) | 47.9 Ų | Suggests good potential for oral bioavailability based on typical screening criteria. |

| Hydrogen Bond Donors | 1 | The single hydroxyl group can act as a hydrogen bond donor, contributing to interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | The oxygen atoms in the ether and hydroxyl groups can act as hydrogen bond acceptors. |

| Rotatable Bonds | 7 | Indicates a degree of conformational flexibility, which can be important for binding to target sites. |

Structure-Activity Relationship (SAR) Insights

While specific biological activity data for this compound is not extensively available in public literature, chemoinformatic approaches can offer predictive insights based on structural analogy to known active compounds. The phenylmethanol core is a common scaffold in medicinal chemistry. Modifications to the substituents on the phenyl ring can significantly alter the biological activity.

For instance, the diethoxyethoxy side chain at the meta position introduces a flexible and moderately lipophilic character. The length and branching of this alkoxy chain are critical determinants of how the molecule might fit into a binding pocket of a biological target. The terminal diethoxy group can also influence metabolic stability.

The following table outlines hypothetical structure-activity relationships for derivatives of (3-alkoxyphenyl)methanol, illustrating how systematic structural modifications could be explored to modulate a desired biological effect.

| Structural Modification | Predicted Impact on Activity/Property | Rationale |

|---|---|---|

| Varying the length of the alkoxy chain | Could alter lipophilicity and binding affinity. | Longer chains may enhance binding in hydrophobic pockets, while shorter chains could improve aqueous solubility. |

| Introducing heteroatoms into the side chain | May introduce new hydrogen bonding opportunities. | Replacing a methylene group with an oxygen or nitrogen atom could lead to new interactions with a target protein. |

| Modifying the position of the alkoxy substituent (ortho, meta, para) | Could affect the orientation of the molecule in a binding site. | The substitution pattern on the phenyl ring is crucial for defining the vectoral projection of the side chain. |

| Replacing the hydroxymethyl group | Could change the molecule's role as a hydrogen bond donor and its metabolic profile. | Conversion to an aldehyde, carboxylic acid, or an ester would significantly alter the electronic and steric properties. |

Structure Reactivity/property Relationship Srpr Studies Involving 3 2,2 Diethoxyethoxy Phenyl Methanol Analogs

Systematic Variation of the Acetal (B89532) Moiety and its Impact on Hydrolysis Kinetics and Selectivity

The electronic nature of the alcohol component of the acetal can influence the rate of hydrolysis. For instance, replacing the ethoxy groups with more electron-withdrawing groups would be expected to destabilize the developing positive charge on the adjacent carbon, thereby slowing down the hydrolysis rate. Conversely, more electron-donating alcohol fragments would have an accelerating effect.

Neighboring group participation can also play a significant role in the hydrolysis of acetals. acs.orgnih.govnih.gov If a substituent is positioned such that it can stabilize the transition state leading to the carboxonium ion, the rate of hydrolysis can be substantially enhanced. For example, a strategically placed carboxyl group can act as an intramolecular general acid catalyst. acs.org

The following interactive table illustrates the predicted relative rates of hydrolysis for various acetal analogs of (3-(2,2-Diethoxyethoxy)phenyl)methanol based on the electronic properties of the alcohol substituents.

| Acetal Moiety | Substituent on Alcohol | Electronic Effect | Predicted Relative Rate of Hydrolysis |

|---|---|---|---|

| (3-(2,2-Dimethoxyethoxy)phenyl)methanol | -CH3 | Weakly Electron-Donating | Baseline |

| This compound | -CH2CH3 | Weakly Electron-Donating | Slightly Faster |

| (3-(2,2-Bis(2,2,2-trifluoroethoxy)ethoxy)phenyl)methanol | -CH2CF3 | Strongly Electron-Withdrawing | Significantly Slower |

| (3-(2,2-Dibenzyloxyethoxy)phenyl)methanol | -CH2Ph | Inductively Electron-Withdrawing | Slower |

Influence of Aromatic Ring Substituents on the Reactivity of Methanol (B129727) and Acetal Groups

Substituents on the aromatic ring exert a profound influence on the reactivity of both the benzylic alcohol and the acetal group, primarily through their electronic effects (inductive and resonance). rsc.orgmdpi.comresearchgate.netacs.orgnih.govnih.gov The position of the substituent relative to the two functional groups is critical in determining its impact.

For the acetal group, which is at the terminus of the ether chain meta to the methanol, the electronic effects of substituents on the ring are transmitted through the aromatic system and the ether linkage. Electron-donating groups (EDGs) on the aromatic ring, particularly at the ortho and para positions relative to the ether linkage, increase the electron density on the ether oxygen, which can help stabilize the transition state for acetal hydrolysis. This leads to an acceleration of the hydrolysis rate. nih.gov Conversely, electron-withdrawing groups (EWGs) decrease the electron density, destabilize the transition state, and thus retard the hydrolysis. researchgate.net

The reactivity of the benzylic alcohol is also highly sensitive to the electronic nature of the aromatic ring substituents. In reactions that proceed through a benzylic carbocation intermediate, such as acid-catalyzed etherification or substitution, EDGs will stabilize the positive charge, thereby increasing the reaction rate. mdpi.comnih.gov EWGs will have the opposite effect, decreasing the rate of such reactions.